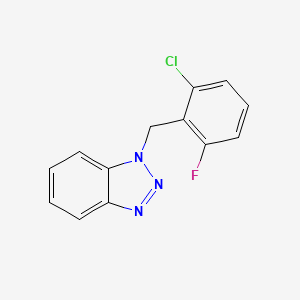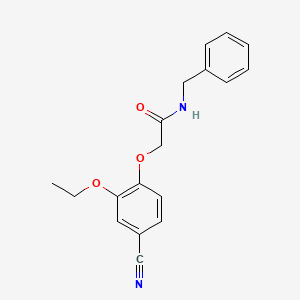
3-chloro-4-(8-quinolinyloxy)aniline
Übersicht
Beschreibung
3-chloro-4-(8-quinolinyloxy)aniline, also known as CQOA, is a chemical compound that has gained attention in scientific research due to its potential use as an antimalarial drug. The compound was first synthesized in 1983 by researchers at the University of California, San Francisco. Since then, numerous studies have been conducted to investigate the compound's properties and potential applications.
Wirkmechanismus
The exact mechanism of action of 3-chloro-4-(8-quinolinyloxy)aniline is not fully understood. However, it is believed to act by inhibiting the heme detoxification pathway in the malaria parasite. This pathway is essential for the survival of the parasite, and its inhibition can lead to the accumulation of toxic heme molecules, ultimately leading to the death of the parasite.
Biochemical and Physiological Effects
3-chloro-4-(8-quinolinyloxy)aniline has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 3-chloro-4-(8-quinolinyloxy)aniline has potent antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of the parasite. Additionally, 3-chloro-4-(8-quinolinyloxy)aniline has been shown to have low toxicity in mammalian cells, indicating its potential as a safe and effective antimalarial drug.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-chloro-4-(8-quinolinyloxy)aniline in lab experiments is its high potency against the malaria parasite. This allows for the use of lower concentrations of the compound, reducing the risk of toxicity in experimental models. However, the low yield of the synthesis process and the relatively high cost of the compound may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-chloro-4-(8-quinolinyloxy)aniline. One potential area of research is the development of new synthetic methods to increase the yield and reduce the cost of the compound. Additionally, further studies are needed to fully understand the mechanism of action of 3-chloro-4-(8-quinolinyloxy)aniline and its potential use in combination therapies with other antimalarial drugs. Finally, there is a need for clinical trials to evaluate the safety and efficacy of 3-chloro-4-(8-quinolinyloxy)aniline as an antimalarial drug in humans.
Wissenschaftliche Forschungsanwendungen
3-chloro-4-(8-quinolinyloxy)aniline has been primarily studied for its potential use as an antimalarial drug. Malaria is a serious infectious disease that affects millions of people worldwide, particularly in developing countries. The current treatments for malaria are becoming less effective due to the emergence of drug-resistant strains of the parasite. Therefore, there is a need for new drugs that can effectively treat this disease.
Eigenschaften
IUPAC Name |
3-chloro-4-quinolin-8-yloxyaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c16-12-9-11(17)6-7-13(12)19-14-5-1-3-10-4-2-8-18-15(10)14/h1-9H,17H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWPNZURAIOQNPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC3=C(C=C(C=C3)N)Cl)N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(4-benzyl-1-piperazinyl)carbonyl]-3-fluorobenzonitrile](/img/structure/B4388944.png)
![5-chloro-8-{[5-(trifluoromethyl)-2-pyridinyl]oxy}quinoline](/img/structure/B4388946.png)
![{[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]methyl}formamide](/img/structure/B4388953.png)


![N-[(2-methoxy-5-methylphenyl)sulfonyl]alanine](/img/structure/B4388984.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-cyclohexylacetamide](/img/structure/B4388988.png)
![4-{3-[4-(3-chlorophenyl)-1-piperazinyl]-3-oxopropyl}-N-ethylbenzenesulfonamide](/img/structure/B4388994.png)


![2-[(5-butyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B4389005.png)

![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl}-N-ethylbenzenesulfonamide](/img/structure/B4389025.png)
![2-[2-bromo-6-ethoxy-4-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]acetamide dihydrochloride](/img/structure/B4389031.png)